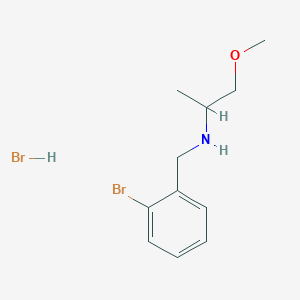

N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

Description

N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a brominated aromatic amine derivative with a methoxy-substituted propanamine backbone. The compound features a 2-bromo substituent on the benzyl group, which influences its electronic and steric properties. It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO.BrH/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12;/h3-6,9,13H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERDESNAPGOXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=CC=C1Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide typically involves the reaction of 2-bromobenzyl bromide with 1-methoxy-2-propanamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified through crystallization or other appropriate methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the methoxypropanamine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

| Compound Name | Substituents on Benzyl Group | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| N-(2-bromobenzyl)-1-methoxy-2-propanamine HBr | 2-Br | C₁₁H₁₇Br₂NO* | ~339.07 | Ortho-bromo substitution; potential for steric hindrance in reactions. |

| N-(4-bromobenzyl)-1-methoxy-2-propanamine HBr | 4-Br | C₁₁H₁₇Br₂NO* | ~339.07 | Para-bromo substitution; enhanced electronic effects due to symmetry. |

| N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine HBr | 2,6-F | C₁₁H₁₅F₂NO·BrH | 296.15 | Fluorine substituents increase electronegativity; lower molecular weight. |

| N-(5-bromo-2-methoxybenzyl)-2-methyl-1-propanamine | 5-Br, 2-OCH₃ | C₁₂H₁₈BrNO | 284.18 | Additional methoxy group improves solubility; methyl branch alters sterics. |

| N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine HBr | 3,5-OCH₃ | C₁₃H₂₂BrNO₃ | 320.23 | Multiple methoxy groups enhance polarity and hydrogen-bonding capacity. |

*Note: Exact molecular formula for brominated analogs inferred from and structural similarity.

Key Differences and Implications

- The 2,6-difluoro analog () exhibits reduced steric bulk and higher electronegativity, making it suitable for applications requiring strong electron-withdrawing effects .

- Functional Groups :

- The 5-bromo-2-methoxy derivative () combines bromine’s halogen bonding with methoxy’s solubility-enhancing properties, which may improve bioavailability in drug candidates .

- The 3,5-dimethoxy variant () has increased polarity, favoring use in aqueous-phase reactions or as a ligand in metal coordination .

Biological Activity

N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom on the benzyl group and a methoxy-2-propanamine backbone. This structure is crucial for its interaction with biological targets, influencing its reactivity and pharmacological effects.

The biological activity of N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Binding : It can interact with receptors, potentially acting as an agonist or antagonist depending on the target receptor and the biological context.

1. Antimicrobial Activity

Research has indicated that N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential as a precursor in antibiotic development.

2. Anticancer Potential

The compound has been explored for its anticancer activities. In vitro studies demonstrated that it could induce apoptosis in certain cancer cell lines, including neuroblastoma and multiple myeloma cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

3. Neurological Applications

Given its structural similarity to neurotransmitter analogs, there is ongoing research into its effects on neurological disorders. Preliminary studies suggest it may influence neurotransmitter systems, potentially providing therapeutic benefits in conditions like depression or anxiety.

Case Studies

- Antimicrobial Efficacy :

- A study tested the compound against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) that suggests significant antimicrobial activity.

- Table 1 summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Cancer Cell Line Studies :

- In a study involving multiple myeloma cell lines (e.g., MM.1S, OPM2), treatment with N-(2-bromobenzyl)-1-methoxy-2-propanamine hydrobromide resulted in reduced cell viability and increased apoptosis markers.

- Table 2 presents the IC50 values observed:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MM.1S | 10 | 45 |

| OPM2 | 15 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.